N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide
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Overview
Description
N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a butan-2-yl group, a fluoro-substituted aniline moiety, and a methylsulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 4-fluoroaniline: This can be achieved through the fluorination of aniline using reagents such as fluorine gas or other fluorinating agents.
N-methylation: The 4-fluoroaniline is then methylated using methylating agents like methyl iodide or dimethyl sulfate to obtain N-methyl-4-fluoroaniline.
Sulfonylation: The N-methyl-4-fluoroaniline is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the methylsulfonyl group, forming N-methylsulfonyl-4-fluoroaniline.
Acylation: Finally, the N-methylsulfonyl-4-fluoroaniline is acylated with butan-2-yl acetic acid or its derivatives under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The fluoro group on the aniline ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique chemical properties make it suitable for the development of novel materials with specific functionalities, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and methylsulfonyl groups can enhance its binding affinity and selectivity for certain targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide
- N-(butan-2-yl)-2-{[(4-fluorophenyl)methyl]amino}acetamide
- N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)-2-methylphenyl)acetamide
Uniqueness
N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-4-10(2)15-13(17)9-16(20(3,18)19)12-7-5-11(14)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZQBYMJJPJUMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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